molecular formula C17H15N5O3S B2491699 N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide CAS No. 392247-76-6

N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

Cat. No. B2491699
CAS RN: 392247-76-6
M. Wt: 369.4
InChI Key: XOSCRLMJTGLNJK-UHFFFAOYSA-N
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Description

N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C17H15N5O3S and its molecular weight is 369.4. The purity is usually 95%.
BenchChem offers high-quality N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide, also known as N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide:

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This makes it a candidate for developing new antibiotics, especially against resistant strains .

Anticancer Research

The compound’s ability to induce apoptosis in cancer cells has been a significant focus. Its nitrophenyl group is known to generate reactive oxygen species (ROS) within cells, leading to oxidative stress and cell death. This property is being explored for targeted cancer therapies .

Anti-inflammatory Applications

Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes, such as proteases and kinases. These enzymes play crucial roles in various diseases, and inhibiting them can be a therapeutic strategy. The compound’s structure allows it to bind effectively to the active sites of these enzymes .

Neuroprotective Agents

There is ongoing research into the compound’s neuroprotective properties. It has been found to protect neuronal cells from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Photodynamic Therapy

The compound’s nitrophenyl group can be activated by light, making it useful in photodynamic therapy (PDT). PDT is a treatment that uses light-activated compounds to kill cancer cells or pathogens. This compound’s ability to generate ROS upon light activation is particularly beneficial in this application .

Material Science Applications

Beyond biological applications, this compound is also being explored in material science. Its unique structure allows it to be used in the synthesis of polymers and nanomaterials with specific properties, such as enhanced conductivity or mechanical strength .

Analytical Chemistry

In analytical chemistry, the compound is used as a reagent for detecting and quantifying certain substances. Its ability to form complexes with metals and other analytes makes it useful in various analytical techniques, including spectroscopy and chromatography.

These diverse applications highlight the compound’s versatility and potential in various fields of scientific research.

Molbank SSRN MDPI Springer Google Scholar PubMed CrossRef : ResearchGate

properties

IUPAC Name

N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c23-16(10-12-4-2-1-3-5-12)18-11-15-19-20-17(26)21(15)13-6-8-14(9-7-13)22(24)25/h1-9H,10-11H2,(H,18,23)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSCRLMJTGLNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

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